
4-(1H-Imidazol-5-yl)cyclohex-3-enol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Imidazol-5-yl)cyclohex-3-enol is a compound that features an imidazole ring attached to a cyclohexenol structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The cyclohexenol part of the molecule adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-5-yl)cyclohex-3-enol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can lead to the formation of imidazole derivatives . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of imidazole-containing compounds often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include catalytic reactions, solvent-free conditions, and the use of microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-5-yl)cyclohex-3-enol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the imidazole ring or the cyclohexenol part of the molecule.
Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include catalytic HBr and DMSO for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve the use of halides or other electrophiles under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives with different substituents, while reduction can yield partially or fully reduced imidazole compounds .
Scientific Research Applications
4-(1H-Imidazol-5-yl)cyclohex-3-enol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of various materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-5-yl)cyclohex-3-enol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular membranes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but without the cyclohexenol part.
Histidine: An amino acid containing an imidazole ring, known for its role in enzyme active sites.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.
Uniqueness
4-(1H-Imidazol-5-yl)cyclohex-3-enol is unique due to its combination of an imidazole ring with a cyclohexenol structure. This combination provides distinct chemical properties and potential reactivity that are not found in simpler imidazole derivatives .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H12N2O/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h1,5-6,8,12H,2-4H2,(H,10,11) |
InChI Key |
GENFQSJIOCFIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


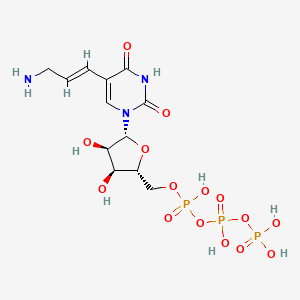
![1-Methyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12823679.png)
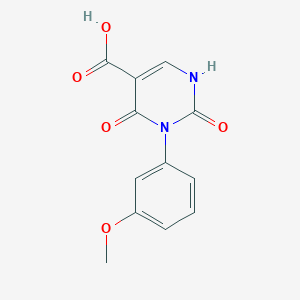
![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)
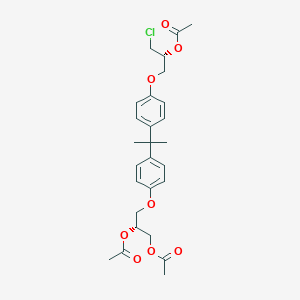

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)
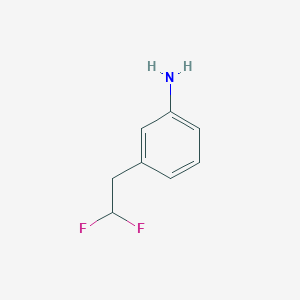
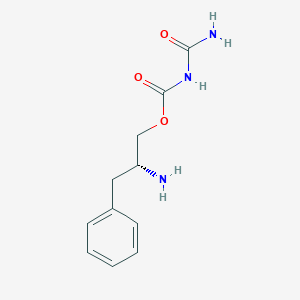
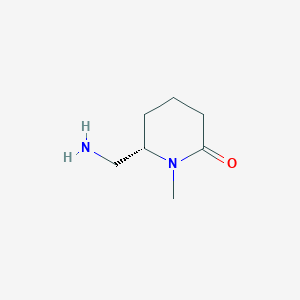
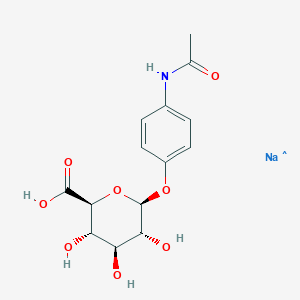
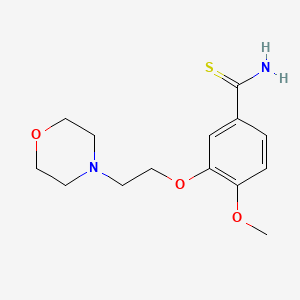
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
